molecular formula C13H7Cl2N3O2S B2605880 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 899350-97-1

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2605880
CAS No.: 899350-97-1
M. Wt: 340.18
InChI Key: XSYIEEKCTRCKNT-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a 1,3,4-oxadiazole core linked to chlorophenyl and chlorothiophene pharmacophores. This specific architecture is of significant interest in medicinal chemistry and chemical biology for developing novel therapeutic agents. Compounds based on the 1,3,4-oxadiazole scaffold are recognized for a wide spectrum of biological activities . While direct data on this specific compound is limited, research on highly analogous structures provides strong direction for its potential research applications. One primary area of investigation is in antithrombotic research. Structurally similar 1,3,4-oxadiazole-containing molecules have been identified as potent, selective, and orally active direct inhibitors of coagulation Factor Xa (FXa), a key enzyme in the coagulation cascade . The chlorothiophene moiety, as seen in this compound, is a critical structural feature that allows high-affinity binding in the enzyme's S1 pocket without the need for a basic group, enabling a favorable combination of high potency and good oral bioavailability . Consequently, this compound serves as a valuable chemical tool for studying thrombosis and haemostasis. Furthermore, the 1,3,4-oxadiazole ring is a privileged structure in anticancer drug discovery . Hybrid molecules combining the 1,3,4-oxadiazole unit with other heterocyclic systems, such as thiazolidinediones, have demonstrated selective in vitro cytotoxic effects against various human cancer cell lines, including leukemia (e.g., MOLT-4, K-562), colon cancer (HCT-15), and renal cancer (A498, CAKI-1, UO-31) . The presence of the 1,3,4-oxadiazole ring contributes to these effects, making such compounds interesting candidates for probing novel oncological pathways. Additionally, the structural motif is relevant in antimicrobial research, as 1,3,4-oxadiazole derivatives have shown excellent to moderate antibacterial and antifungal activities in scientific studies . Researchers can utilize this compound to explore structure-activity relationships and develop new agents to combat resistant microbial strains.

Properties

IUPAC Name

5-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-4-2-1-3-7(8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYIEEKCTRCKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the chlorophenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial potential . Studies have shown that it exhibits significant activity against various bacterial strains, including resistant strains of Neisseria gonorrhoeae.

Antimalarial Activity

In addition to its antibacterial properties, 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown potential as an antimalarial agent . Preliminary studies indicate that it may inhibit the growth of malaria parasites through similar mechanisms as those observed in bacterial systems.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial findings suggest:

  • Absorption : High gastrointestinal absorption rates.
  • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier indicates potential central nervous system effects.
  • Toxicity Profiles : At lower doses, it demonstrates antimicrobial and antimalarial activity without significant toxic effects on host cells.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The synthesis begins with the formation of thiophene and oxadiazole intermediates.
  • Optimization for Yield and Purity : Industrial production may utilize specific catalysts and controlled conditions to maximize yield and purity.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Neisseria gonorrhoeae, particularly against resistant strains. The compound's mechanism involved the inhibition of critical enzymes necessary for bacterial survival.

Case Study 2: Antimalarial Activity

Research indicated that this compound also displays promising antimalarial activity by disrupting metabolic processes in malaria parasites. Further investigations into its efficacy in vivo are ongoing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be contextualized against structurally related analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Structural Variation Molecular Weight (g/mol) Key Biological Activity Reference(s)
Target Compound: this compound 2-Chlorophenyl substituent on oxadiazole 346.21 (calculated) Potential enzyme inhibition (inferred from structural analogs)
Compound 11: 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide Phenyl substituent (no halogen) on oxadiazole 318.75 Selective T-type Ca²⁺ channel inhibition; anticonvulsant activity in mice
Compound 15: 5-Chloro-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide 2-Fluorophenyl substituent on oxadiazole 330.74 Not explicitly reported (structural analog for SAR studies)
Rivaroxaban (BAY-59-7939) Oxazolidinone-morpholinone core; complex substituents 435.88 Factor Xa inhibition; anticoagulant
5-Chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Additional 5-chlorothiophene substituent on oxadiazole 346.21 No explicit activity reported (commercial research compound)
N-Substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide Sulfanyl-acetamide side chain instead of carboxamide Variable Antibacterial activity against S. aureus and E. coli; enzyme inhibition

Key Findings from Comparative Analysis

Role of Halogen Substituents: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to non-halogenated analogs (e.g., Compound 11). Dual chloro-substituents (e.g., in BJ12636 ) may increase metabolic stability but could reduce solubility.

Heterocyclic Core Modifications: Replacement of the oxadiazole ring with an oxazolidinone-morpholinone system (as in rivaroxaban) confers Factor Xa inhibition, absent in the target compound .

Pharmacological Specificity: Compound 11’s T-type Ca²⁺ channel inhibition highlights the importance of the phenyl-oxadiazole moiety in neuropathic pain targets . The target compound’s 2-chlorophenyl group may shift selectivity toward other ion channels or enzymes. Rivaroxaban’s morpholinone group enables precise Factor Xa binding, a feature absent in simpler oxadiazole-based analogs .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via straightforward coupling reactions , whereas rivaroxaban requires multi-step synthesis involving chiral centers .

Biological Activity

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution reactions are used to incorporate the chlorophenyl moiety.
  • Formation of the Thiophene Ring : This can be accomplished via the Paal-Knorr synthesis or other thiophene-forming reactions.
  • Coupling Reactions : The final step involves coupling the oxadiazole and thiophene rings with the chlorophenyl group using appropriate reagents.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanisms behind these effects may include:

  • Inhibition of Bacterial Cell Wall Synthesis : This could disrupt bacterial growth and replication.
  • Membrane Integrity Disruption : The compound may interfere with the integrity of microbial membranes, leading to cell death.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory pathways .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its mechanism might involve inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. For instance, it has been noted for selective inhibition against certain lipoxygenases, which are implicated in cancer progression .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
MDPI Study (2019)Demonstrated significant antioxidant activity alongside antimicrobial properties .
PMC Article (2010)Highlighted its selective inhibition of human lipoxygenases, suggesting potential in cancer therapy .
SciELO Study (2020)Reported broad-spectrum antimicrobial activity against various pathogens .

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